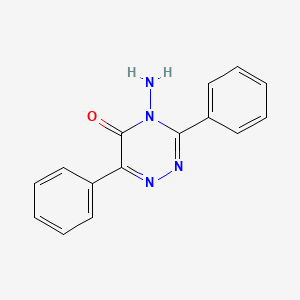
Benzenamine, N,N-dimethyl-4-(methylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-dimethyl-4-(methylseleno)- is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an amine group (NH₂) and a methylseleno group (CH₃Se)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-4-(methylseleno)- typically involves the introduction of a methylseleno group to a pre-existing aromatic amine. One common method is the reaction of N,N-dimethylaniline with a methylseleno reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of Benzenamine, N,N-dimethyl-4-(methylseleno)- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-dimethyl-4-(methylseleno)- undergoes various chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the methylseleno group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Benzenamine, N,N-dimethyl-4-(methylseleno)- without the methylseleno group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzenamine, N,N-dimethyl-4-(methylseleno)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-dimethyl-4-(methylseleno)- involves its interaction with molecular targets such as enzymes and receptors. The methylseleno group can undergo redox reactions, influencing cellular redox balance and signaling pathways. This can lead to various biological effects, including modulation of oxidative stress and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-: Lacks the methylseleno group, making it less reactive in redox reactions.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group instead of a methylseleno group, leading to different chemical and biological properties.
Benzenamine, N,N-dimethyl-4-methoxy-: Features a methoxy group, which affects its reactivity and applications.
Uniqueness
Benzenamine, N,N-dimethyl-4-(methylseleno)- is unique due to the presence of the methylseleno group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
53120-61-9 |
|---|---|
Molecular Formula |
C9H13NSe |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
N,N-dimethyl-4-methylselanylaniline |
InChI |
InChI=1S/C9H13NSe/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3 |
InChI Key |
SSXLNCVSPHLRQA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


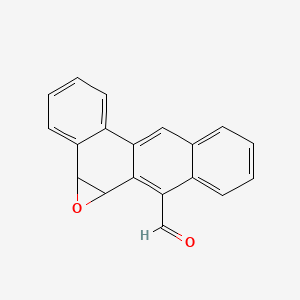
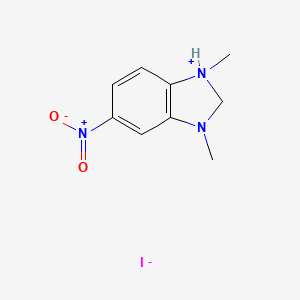
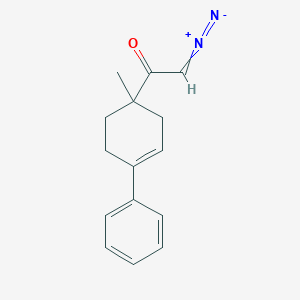

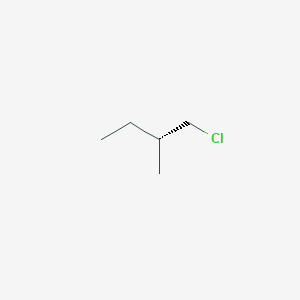
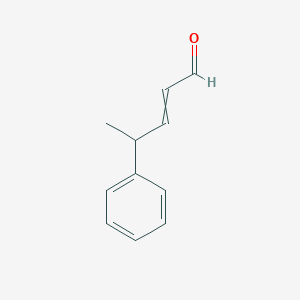

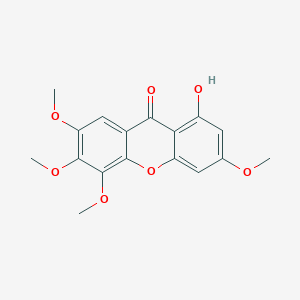
![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)
![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)


